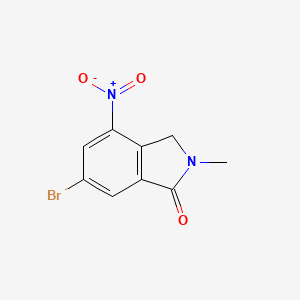![molecular formula C11H13F3O B13519634 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol CAS No. 32445-90-2](/img/structure/B13519634.png)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the nucleophilic addition of a trifluoromethylated phenyl compound to a suitable precursor. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding how such groups influence enzyme interactions and metabolic pathways.
Medicine: The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drugs, making this compound valuable in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, including enzymes and receptors.
Comparaison Avec Des Composés Similaires
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one: This compound is the oxidized form of the alcohol, featuring a ketone group.
4-(Trifluoromethyl)benzyl alcohol: This compound has a similar trifluoromethyl-phenyl structure but with a different alkyl chain.
Uniqueness: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the combination of its trifluoromethyl group and hydroxyl group, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
32445-90-2 |
|---|---|
Formule moléculaire |
C11H13F3O |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,15H,7H2,1-2H3 |
Clé InChI |
NQBFNCRRADOJHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


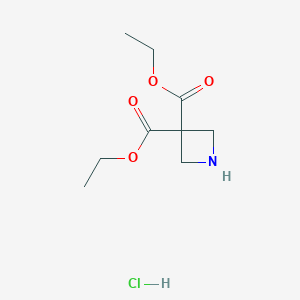


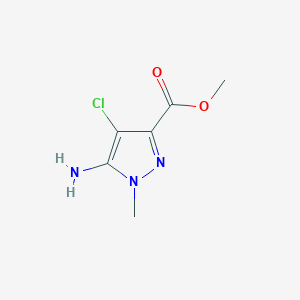
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)
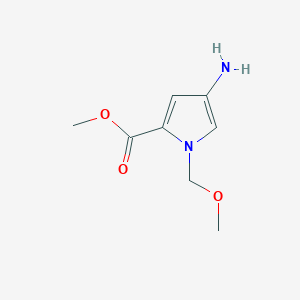
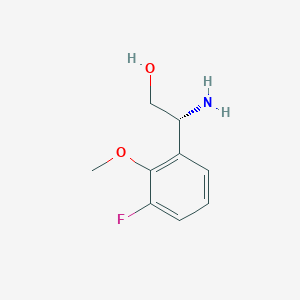
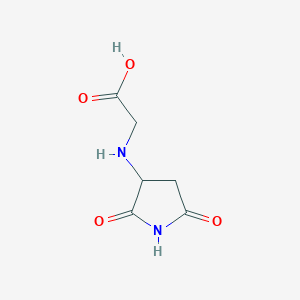
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)

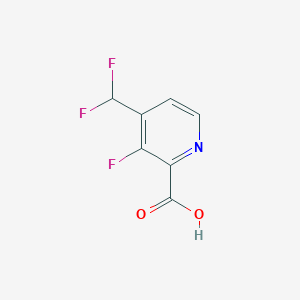
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
